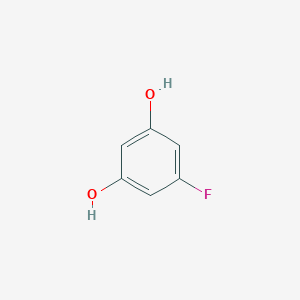

5-Fluorobenzene-1,3-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFBZGKZAZBANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505942 | |

| Record name | 5-Fluorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75996-29-1 | |

| Record name | 5-Fluorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent of a Key Fluorinated Intermediate: A History of the Synthesis of 5-Fluorobenzene-1,3-diol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzene-1,3-diol, also known as 5-fluororesorcinol, is a fluorinated aromatic compound that has emerged as a valuable building block in medicinal chemistry and materials science. The strategic introduction of a fluorine atom into the resorcinol scaffold significantly alters its physicochemical properties, including acidity, lipophilicity, and metabolic stability. This modification has proven advantageous in the development of novel pharmaceuticals and high-performance materials, such as fluorescent dyes. This technical guide provides a comprehensive history of the discovery and synthesis of this compound, tracing the evolution of synthetic methodologies from early, challenging approaches to the efficient and regiospecific routes available today.

The Dawn of Organofluorine Chemistry: An Era of Synthetic Challenges

The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules was historically a formidable challenge for chemists. Elemental fluorine is highly reactive and difficult to handle, while hydrogen fluoride is extremely corrosive. Early methods for aromatic fluorination were often low-yielding and lacked regioselectivity.

One of the earliest and most significant methods for introducing fluorine into an aromatic ring was the Balz-Schiemann reaction , first reported by Günther Balz and Günther Schiemann in 1927.[1][2] This reaction involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[3][4]

Theoretically, this compound could be synthesized via the Balz-Schiemann reaction starting from 5-aminobenzene-1,3-diol or a protected precursor. However, the practical application of this method to highly functionalized and sensitive substrates like aminophenols was fraught with difficulties. The presence of hydroxyl groups can interfere with the diazotization step and the harsh conditions of the subsequent thermal decomposition could lead to decomposition and low yields. Historical records of a successful and efficient synthesis of this compound via this classic method are scarce, suggesting that while conceptually possible, it was not a practical route for obtaining this specific compound in the early to mid-20th century.

Another early approach was direct electrophilic fluorination . However, the direct fluorination of an activated aromatic ring like resorcinol is prone to over-reaction and the formation of a mixture of isomers and polymeric materials, making the isolation of a specific mono-fluorinated product like this compound exceedingly difficult. Reports on the direct fluorination of resorcinol with reagents like cesium fluoroxysulfate indicated the formation of a mixture of 2- and 4-fluororesorcinol in moderate yields, highlighting the lack of regioselectivity.[5]

A Pivotal Breakthrough: The Advent of Regiospecific Synthesis

The landscape for the synthesis of fluorinated resorcinols, including this compound, changed dramatically in the late 20th century with the development of more sophisticated and regioselective fluorination strategies. A landmark 1997 publication in The Journal of Organic Chemistry by scientists at Molecular Probes, Inc. (a company later acquired by Invitrogen and now part of Thermo Fisher Scientific) described a "novel regiospecific synthesis of fluororesorcinols."[5] This work was driven by the need for well-defined fluorinated building blocks for the synthesis of novel fluorescent dyes with improved properties.

This pivotal method provided a reliable and high-yielding route to various fluorinated resorcinol isomers, which had been challenging to access previously. The key to their approach was a multi-step sequence starting from readily available fluorinated nitroaromatics.

The Modern Synthetic Pathway to Fluorinated Resorcinols

The general strategy developed in 1997 involves the following key transformations:

-

Nucleophilic Aromatic Substitution: Starting with a polyfluoronitrobenzene, selective nucleophilic aromatic substitution with sodium methoxide is performed. The nitro group acts as a powerful electron-withdrawing group, activating the ortho and para positions for substitution.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amine.

-

Deamination: The resulting amino group is removed via a diazonium salt intermediate.

-

Demethylation: Finally, the methoxy groups are cleaved to yield the desired fluorinated resorcinol.

This strategic approach allows for the precise placement of the fluorine atom on the resorcinol ring, overcoming the regioselectivity issues of earlier methods.

Experimental Protocols

Illustrative Modern Synthesis of a Fluorinated Resorcinol (General Procedure)

The following is a generalized protocol based on the principles outlined in the 1997 breakthrough paper for the synthesis of a fluorinated resorcinol.

Materials:

-

Appropriately substituted polyfluoronitrobenzene

-

Sodium methoxide

-

Methanol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Sodium nitrite

-

Hydrochloric acid

-

Hypophosphorous acid

-

Boron tribromide or other demethylating agent

-

Appropriate solvents for reaction and workup (e.g., ethyl acetate, dichloromethane)

Step-by-Step Methodology:

-

Methoxylation: The starting polyfluoronitrobenzene is dissolved in methanol and treated with a stoichiometric amount of sodium methoxide. The reaction is typically stirred at room temperature or with gentle heating until the substitution is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Nitro Reduction: The resulting fluorinated dimethoxynitrobenzene is dissolved in a suitable solvent like ethyl acetate and subjected to catalytic hydrogenation using a Pd/C catalyst under a hydrogen atmosphere. The reaction proceeds until the nitro group is fully reduced to an amine.

-

Deamination: The aminofluorodimethoxybenzene is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a reducing agent, such as hypophosphorous acid, to remove the diazonium group.

-

Demethylation: The final step involves the cleavage of the methyl ethers. This is typically achieved by treating the fluorodimethoxybenzene with a strong Lewis acid like boron tribromide in an inert solvent such as dichloromethane. The reaction is usually performed at low temperatures and allowed to warm to room temperature.

Data Presentation

| Step | Reaction Type | Key Reagents | Typical Yield |

| 1 | Nucleophilic Aromatic Substitution | Sodium Methoxide, Methanol | >90% |

| 2 | Catalytic Hydrogenation | Pd/C, H₂ | Quantitative |

| 3 | Deamination (Diazotization-Reduction) | NaNO₂, HCl, H₃PO₂ | 80-90% |

| 4 | Demethylation | BBr₃ | 70-85% |

Table 1: Summary of the modern synthetic route to fluorinated resorcinols.

Visualizations

Logical Workflow of Early vs. Modern Synthesis

References

The Genesis of a Fluorinated Core: An In-depth Technical Guide to the Early Synthesis Methods for 5-Fluororesorcinol

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has long been a pivotal strategy in the design of novel pharmaceuticals and materials. The unique physicochemical properties conferred by this halogen, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made fluorinated compounds indispensable in modern chemistry. Among these, 5-Fluororesorcinol (5-fluoro-1,3-dihydroxybenzene) stands as a crucial building block, its structural motif embedded in a variety of biologically active agents. This technical guide delves into the foundational, early-stage synthetic methodologies that first enabled the creation of this valuable fluorinated resorcinol, providing a deep dive into the chemical principles and experimental intricacies that defined its initial preparations.

The Prevailing Challenge: Taming the Reactivity of Fluorine

In the early 20th century, the direct fluorination of aromatic compounds was a formidable and often hazardous undertaking. The extreme reactivity of elemental fluorine made controlled and selective reactions difficult to achieve, frequently leading to complex mixtures of products and, in some cases, explosive outcomes.[1] This necessitated the development of indirect methods for the introduction of fluorine into aromatic rings, a challenge that chemists of the era met with ingenuity and perseverance.

The Balz-Schiemann Reaction: A Cornerstone of Aryl Fluoride Synthesis

The most significant breakthrough in the synthesis of aryl fluorides, and by extension, a likely early route to 5-Fluororesorcinol, was the discovery of the Balz-Schiemann reaction in 1927.[2] This reaction provided a reliable and relatively safe method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[3][4] The conceptual elegance and practical utility of this reaction made it the workhorse for the synthesis of a wide array of fluorinated aromatic compounds for decades.

The core of the Balz-Schiemann reaction lies in a two-step process: the diazotization of a primary aromatic amine followed by the thermal decomposition of the resulting diazonium salt in the presence of a tetrafluoroborate anion.[5]

Mechanistic Insights: A Stepwise Transformation

The widely accepted mechanism of the Balz-Schiemann reaction involves the following key steps:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form a diazonium salt.[5]

-

Formation of the Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄), which replaces the original counter-ion with the tetrafluoroborate anion (BF₄⁻), often leading to the precipitation of the more stable and less soluble diazonium tetrafluoroborate salt.[4]

-

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then heated, leading to the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the desired aryl fluoride.[3]

The following diagram illustrates the general workflow of the Balz-Schiemann reaction:

Caption: General schematic of a Halogen Exchange (Halex) reaction.

Conclusion: A Legacy of Innovation in Fluorine Chemistry

The early synthesis methods for 5-Fluororesorcinol, dominated by the ingenuity of the Balz-Schiemann reaction, laid the groundwork for the widespread use of this and other fluorinated building blocks in medicinal chemistry and materials science. While modern synthetic methods offer greater efficiency, milder reaction conditions, and broader substrate scope, an understanding of these foundational techniques provides valuable insight into the evolution of organic fluorine chemistry. The principles established by these early pioneers continue to inform and inspire the development of novel synthetic strategies for the creation of complex and life-changing molecules.

References

- Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.

- Roe, A. (1949). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228.

- Becker, H. G. O. (2001). Organikum: organisch-chemisches Grundpraktikum. Wiley-VCH.

- Suschitzky, H. (1953). The Schiemann Reaction. Angewandte Chemie, 65(19), 493-497.

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

- Hudlicky, M. (1976). Chemistry of Organic Fluorine Compounds. Ellis Horwood.

- Patai, S. (Ed.). (1978). The Chemistry of Diazonium and Diazo Groups. John Wiley & Sons.

Sources

- 1. Improved synthesis of 5-alkylresorcinols (1972) | Robert S. Marmor | 34 Citations [scispace.com]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sciencedaily.com [sciencedaily.com]

key properties and characteristics of 5-Fluorobenzene-1,3-diol

An In-depth Technical Guide to 5-Fluorobenzene-1,3-diol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core properties, synthesis, and strategic applications of this compound (also known as 5-Fluororesorcinol), a key fluorinated building block in modern medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Phenols

This compound is a fluorinated aromatic compound that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring a resorcinol (1,3-dihydroxybenzene) core with a strategically placed fluorine atom, offers a unique combination of reactivity and physicochemical modulation.

The deliberate incorporation of fluorine into potential drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[2][3] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to biological targets.[2][4] this compound serves as a valuable starting material for synthesizing more complex molecules where these fluorine-driven benefits can be harnessed, particularly in the development of novel therapeutics with potential antitumor and antibacterial properties.[1]

Core Physicochemical and Computational Properties

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and process development. The compound presents as a white or light yellow solid under standard conditions.[5] Key physical and computational data are summarized below.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | This compound | [6] |

| Synonyms | 5-Fluororesorcinol, 1,3-Benzenediol, 5-fluoro- | [1][7] |

| CAS Number | 75996-29-1 | [1][7][8] |

| Molecular Formula | C₆H₅FO₂ | [1][7] |

| Molecular Weight | 128.10 g/mol | [7][9] |

| InChI Key | LYFBZGKZAZBANN-UHFFFAOYSA-N | [6][10] |

| Physical Data | ||

| Melting Point | 136.0 to 140.0 °C | [1][11] |

| Boiling Point | 237.9 °C (Predicted) | [1][12] |

| Density | 1.415 g/cm³ (Predicted) | [1][12] |

| Solubility | Practically insoluble in water; Soluble in ethanol, dimethylformamide. | [1][5] |

| Computational Data | ||

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [7] |

| LogP | 1.2369 | [7][11] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

Synthesis Protocol: Demethylation of a Key Precursor

A common and effective laboratory-scale synthesis of this compound involves the demethylation of its dimethoxy precursor, 1,3-dimethoxy-5-fluorobenzene.[13] This reaction utilizes a strong Lewis acid, boron tribromide (BBr₃), to cleave the robust aryl-methyl ether bonds.

Causality of Experimental Design:

-

Choice of Precursor: 1,3-dimethoxy-5-fluorobenzene is a readily accessible starting material. The methoxy groups serve as effective protecting groups for the hydroxyls during earlier synthetic steps and can be removed reliably in the final step.

-

Choice of Reagent: Boron tribromide is a powerful and selective reagent for the cleavage of aryl ethers. Its high Lewis acidity facilitates the complexation with the ether oxygen, weakening the C-O bond and enabling nucleophilic attack by the bromide ion.

-

Reaction Conditions: The reaction is initiated at a low temperature (-30 °C) to control the initial exothermic reaction between BBr₃ and the substrate.[13] Allowing the mixture to warm to room temperature ensures the reaction proceeds to completion. Dichloromethane is an ideal inert solvent that is unreactive towards BBr₃ and effectively solubilizes the starting material.

Step-by-Step Synthesis Workflow:

-

Preparation: Dissolve 1,3-dimethoxy-5-fluorobenzene (1 equivalent) in anhydrous dichloromethane in a flask equipped with a nitrogen inlet and a magnetic stirrer.[13]

-

Cooling: Cool the solution to -30 °C using an appropriate cooling bath (e.g., dry ice/acetone).[13]

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (6 equivalents) in dichloromethane dropwise over 30 minutes, maintaining the internal temperature below the initial setpoint.[13]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 25 °C and stir for 12 hours.[13] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back down to 0 °C and carefully quench by the slow, dropwise addition of water. Stir for an additional 30 minutes at 25 °C.[13]

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[13] The resulting light brown solid can be further purified if necessary.

Caption: Reactivity sites on the this compound molecule.

Spectroscopic Analysis Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While raw spectra should be obtained for each batch, the expected spectral characteristics are predictable and provide a reliable validation system.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two hydroxyl protons will appear as a broad singlet, with a chemical shift that is dependent on concentration and solvent. The aromatic region will show distinct signals for the three protons on the ring, with coupling patterns influenced by the fluorine atom (H-F coupling) and adjacent protons (H-H coupling).

-

¹³C NMR: The carbon NMR will show four distinct signals for the aromatic carbons due to the molecule's symmetry. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings, respectively. The two carbons bearing the hydroxyl groups will be shifted significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic hydroxyl groups. A sharp, strong band corresponding to the C-F stretch is expected around 1100-1250 cm⁻¹. Characteristic C=C stretching bands for the aromatic ring will appear in the 1450-1600 cm⁻¹ region. [14]* Mass Spectrometry (MS): In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 128. [15]Fragmentation patterns would likely involve the loss of CO, a common fragmentation for phenols, leading to significant daughter ions.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount. This compound is classified as an irritant.

| Hazard Class | GHS Statement | Precautionary Code(s) | Source(s) |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 | [6] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [6][10] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271 | [6] |

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [6]Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound should be stored under an inert atmosphere at room temperature. [1][12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique electronic and structural properties, conferred by the interplay of its hydroxyl and fluorine substituents, make it a valuable building block for accessing novel chemical space. For scientists in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation functional molecules.

References

-

LookChem. (n.d.). Cas 75996-29-1, this compound. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Retrieved from [Link]

-

J.S. Med. Chem. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central. Retrieved from [Link]

-

University Course Material. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. Cas 75996-29-1,this compound | lookchem [lookchem.com]

- 2. This compound | 75996-29-1 | Benchchem [benchchem.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. chembk.com [chembk.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chemscene.com [chemscene.com]

- 8. 75996-29-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound - CAS:75996-29-1 - Sunway Pharm Ltd [3wpharm.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Page loading... [guidechem.com]

- 12. This compound CAS#: 75996-29-1 [m.chemicalbook.com]

- 13. This compound | 75996-29-1 [chemicalbook.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. vanderbilt.edu [vanderbilt.edu]

A Guide to the Spectroscopic Characterization of 5-Fluorobenzene-1,3-diol

Introduction: The Analytical Imperative for 5-Fluorobenzene-1,3-diol

This compound, also known as 5-fluororesorcinol, is a substituted aromatic diol with the molecular formula C₆H₅FO₂ and a molecular weight of 128.10 g/mol .[1] Its structural features, comprising a fluorinated benzene ring bearing two hydroxyl groups, make it a valuable and versatile building block in synthetic chemistry. It serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials where the introduction of a fluorine atom can significantly modulate biological activity and physicochemical properties.

Given its role as a foundational precursor, the unambiguous structural confirmation and purity assessment of this compound are of paramount importance. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides a comprehensive and definitive analytical fingerprint. This guide offers an in-depth exploration of the expected spectroscopic data for this compound, grounded in established analytical principles and methodologies, to support researchers and drug development professionals in their synthetic and quality control endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of deuterated solvent is a critical first step in NMR analysis. For this compound, solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ are often preferred over chloroform-d (CDCl₃). This is because the acidic hydroxyl protons (-OH) are more likely to undergo rapid exchange with trace amounts of water or acidic impurities, which can lead to signal broadening or disappearance. Protic-coordinating solvents like DMSO-d₆ can form hydrogen bonds with the hydroxyl groups, slowing this exchange rate and allowing for the clear observation of the -OH proton signals.[2][3] Furthermore, broadband proton decoupling is a standard practice in ¹³C NMR to simplify the spectrum by collapsing carbon-proton coupling, resulting in a single sharp peak for each unique carbon atom.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or 500 MHz spectrometer.[5]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum, using an appropriate reference standard.

-

Workflow for NMR Analysis

Caption: Workflow for the NMR analysis of this compound.

¹H NMR Spectral Data

The proton NMR spectrum reveals the disposition of the hydrogen atoms on the aromatic ring and the hydroxyl groups. The symmetry of the molecule (C₂ᵥ) results in two distinct types of aromatic protons.

| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-2 | Triplet (t) | ~6.2-6.4 | J(H,F) ≈ J(H,H) ≈ 2.3 Hz |

| H-4 / H-6 | Doublet of Doublets (dd) | ~6.1-6.3 | J(H,H) ≈ 8.5 Hz, J(H,F) ≈ 10.5 Hz |

| OH | Singlet (s) | ~9.5 (variable) | - |

| (Note: Data is predicted based on typical values for similar structures and may vary with solvent and concentration. The OH peak is highly dependent on experimental conditions.) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies the unique carbon environments. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF), while other carbons will show smaller couplings over multiple bonds.[6]

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |

| C-1 / C-3 | ~159 | ²JCF ≈ 12-15 Hz |

| C-5 | ~164 | ¹JCF ≈ 235-245 Hz |

| C-2 | ~98 | ²JCF ≈ 25 Hz |

| C-4 / C-6 | ~102 | ³JCF ≈ 3-5 Hz |

| (Note: Data is predicted based on established substituent effects and may vary with solvent.) |

¹⁹F NMR Spectral Data

¹⁹F NMR is highly specific for fluorine-containing compounds and provides a clear signal for the single fluorine atom in the molecule.[7] The chemical shift is typically referenced to a standard like trichlorofluoromethane (CFCl₃).[8][9]

| Nucleus Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity |

| F-5 | ~ -108 to -112 | Triplet of Triplets (tt) |

| (Note: Data is predicted. The multiplicity arises from coupling to the two ortho protons (H-4, H-6) and the one para proton (H-2).) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: Interpreting Vibrational Modes

For this compound, the IR spectrum is dominated by features corresponding to the O-H, aromatic C-H, aromatic C=C, C-O, and C-F bonds. The hydroxyl (-OH) stretch is typically the most prominent feature, appearing as a strong, broad band in the 3200-3600 cm⁻¹ region due to intermolecular hydrogen bonding. The C-F bond, being very strong, gives rise to a characteristic strong absorption in the fingerprint region, typically between 1100-1300 cm⁻¹.[10] Aromatic C=C stretching vibrations appear as a series of sharp to medium bands in the 1450-1600 cm⁻¹ region.[10]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr).

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Background Scan: Place the KBr pellet holder (or clean salt plate) in the spectrometer and run a background scan to record the spectrum of the atmosphere and the matrix.

-

Sample Scan: Place the sample pellet (or plate with sample film) in the beam path and acquire the sample spectrum. The final spectrum is automatically ratioed against the background.

Workflow for IR Analysis

Caption: Workflow for the FTIR analysis of this compound.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3200 - 3600 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 1580 - 1620 | Medium | Aromatic C=C Ring Stretch |

| 1450 - 1500 | Medium | Aromatic C=C Ring Stretch |

| 1100 - 1300 | Strong | C-F Stretch & C-O Stretch |

| 800 - 900 | Strong | Aromatic C-H Out-of-Plane Bend |

| (Note: Data is based on typical ranges for the assigned functional groups.)[10][11] |

Mass Spectrometry (MS): Determining Molecular Mass and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Experience: Ionization and Fragmentation Logic

For a small, relatively stable organic molecule like this compound, Electron Ionization (EI) is a common and effective ionization method. EI involves bombarding the molecule with high-energy electrons, which typically dislodges one electron to form a radical cation known as the molecular ion (M⁺•). The m/z of this ion directly corresponds to the molecular weight of the compound. The energy imparted during EI is often sufficient to cause fragmentation of the molecular ion. The resulting fragmentation pattern is reproducible and characteristic of the molecule's structure, providing a "molecular fingerprint."

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: The sample is vaporized and enters the ion source where it is ionized (e.g., by electron impact at 70 eV).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for the mass spectrometry analysis of this compound.

Mass Spectrometry Data

The mass spectrum provides direct evidence of the molecular weight.

| m/z Value | Ion Assignment | Notes |

| 128 | [M]⁺• | Molecular Ion. Confirms the molecular weight of 128.10 g/mol . |

| 100 | [M - CO]⁺• | Loss of carbon monoxide is a common fragmentation for phenols. |

| 99 | [M - CHO]⁺ | Loss of a formyl radical. |

| (Note: Fragmentation data is predicted based on common pathways for phenolic and fluorinated aromatic compounds.) |

References

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information Mechanism of Electrophilic Fluorination with Pd(IV). [Link]

-

ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

-

The Royal Society of Chemistry. Supporting Information - The Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. 4 - Supporting Information. [Link]

-

ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). [Link]

-

TESI. Copies of 1H, 13C, 19F NMR spectra. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

National Institute of Standards and Technology. Benzene, fluoro- - the NIST WebBook. [Link]

-

ResearchGate. FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe 3+. [Link]

-

Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link]

-

Toxin and Toxin Target Database. 1,3-Benzenediol (T3D4580). [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Thieme. 4. 13C NMR Spectroscopy. [Link]

-

SpectraBase. 5-Fluoro AMB - Optional[FTIR] - Spectrum. [Link]

-

FooDB. Showing Compound 1,3-Benzenediol (FDB008738). [Link]

-

National Institute of Standards and Technology. 5-Tridecylbenzene-1,3-diol - the NIST WebBook. [Link]

-

mzCloud. 4 4 4 Fluorophenoxy 5 methyl 1H 3 pyrazolyl 1 3 benzenediol. [Link]

-

National Institute of Standards and Technology. 1,3,5-Benzenetriol - the NIST WebBook. [Link]

-

National Center for Biotechnology Information. 5-[(E)-2-(4-[18F]Fluorophenyl)ethenyl]-1,3-benzenediol. [Link]

-

National Institute of Standards and Technology. 5-Fluorouracil - the NIST WebBook. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

International Research Publication House. FTIR and FT-RAMAN Spectral Investigation of Fluorobenzene. [Link]

-

The Royal Society of Chemistry. 1 Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2015. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. colorado.edu [colorado.edu]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. irphouse.com [irphouse.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Fluorobenzene-1,3-diol for Pharmaceutical and Research Applications

Executive Summary

5-Fluorobenzene-1,3-diol, also known as 5-fluororesorcinol, is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate hinges on a clear understanding of its physicochemical properties. This guide provides a comprehensive analysis of the solubility and chemical stability of this compound, offering a framework for its effective use in research and development. The compound exhibits low solubility in water but is soluble in organic solvents like ethanol and dimethylformamide (DMF).[3] It is relatively stable at room temperature but is susceptible to degradation under harsh acidic, basic, and oxidative conditions.[3] Adherence to appropriate handling and storage protocols is crucial to maintain its integrity.

Introduction: The Significance of this compound in Modern Research

The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to modulate metabolic stability, binding affinity, and lipophilicity.[4][5] this compound serves as a key building block in this endeavor, offering a unique combination of a reactive phenol structure with the modulating effects of a fluorine substituent.

2.1 Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 5-Fluororesorcinol | [1] |

| CAS Number | 75996-29-1 | [1][6] |

| Molecular Formula | C₆H₅FO₂ | [1][3][6] |

| Molecular Weight | 128.10 g/mol | [1][6] |

| Appearance | White to light yellow/orange crystalline powder | [3][7][8] |

| Melting Point | 136-140 °C | [1][7][8] |

| pKa (predicted) | 8.45 ± 0.10 | [7] |

2.2 Applications in Drug Discovery and Chemical Synthesis

This compound is a versatile intermediate with applications in several areas:

-

Pharmaceuticals: It is a key precursor in the synthesis of novel bioactive molecules, including potential anti-cancer and antibacterial agents.[1][2]

-

Dyes and Pigments: Its structure is utilized in creating high-performance dyes and pigments with enhanced stability.[2]

-

Materials Science: It is used in the formulation of specialty polymers and resins, imparting improved thermal stability and chemical resistance.[2][8]

-

Liquid Crystals: The compound is a precursor for the synthesis of bent-core azo-benzene liquid crystal mesogens.[9]

2.3 The Critical Role of Physicochemical Properties

A thorough understanding of solubility and stability is paramount for successful application. Low solubility can hinder in vitro assays and lead to poor bioavailability in preclinical studies.[10][11] Chemical instability can result in the loss of the active compound and the formation of potentially toxic degradation products.[12] This guide provides the necessary data and protocols to mitigate these risks.

Aqueous and Solvent Solubility Profile

The solubility of this compound is a critical parameter for its formulation and application in both chemical reactions and biological assays.

3.1 Theoretical Framework: Factors Governing Solubility

The solubility of this compound is influenced by several factors:

-

Polarity: The two hydroxyl groups confer polar character, while the fluorinated benzene ring is nonpolar. This amphipathic nature dictates its solubility in different solvents.

-

pH and pKa: As a weak acid with a predicted pKa of around 8.45, its aqueous solubility is expected to increase in basic conditions (pH > pKa) due to the formation of the more soluble phenolate salt.[7]

-

Temperature: Solubility generally increases with temperature, although this relationship must be determined empirically.

3.2 Experimental Determination of Solubility

Two common methods for determining solubility are kinetic and thermodynamic assays.[10][13][14] Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, crucial for later-stage development.[10][14]

3.2.1 Protocol: Thermodynamic "Shake-Flask" Solubility Assay

This protocol determines the equilibrium solubility of this compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC-UV or LC-MS/MS system for quantification

-

0.22 µm syringe filters

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure undissolved solid is visible.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the samples for 24-48 hours to ensure equilibrium is reached.[10]

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve.[10][13]

3.2.2 Data Summary: Solubility of this compound

| Solvent | Solubility | Remarks |

| Water | Low / Practically Insoluble | [3][7] |

| Ethanol | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions for biological assays. |

| Methanol | Soluble | - |

| Acetonitrile | Moderately Soluble | Often used as a mobile phase component in HPLC analysis.[15][16] |

3.3 Practical Insights: Overcoming Solubility Challenges

For in vitro biological assays, low aqueous solubility can be a significant hurdle.[11] A common strategy is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[13][17] It is critical to ensure the final concentration of the organic solvent is low (typically <1%) to avoid artifacts in the assay.

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is essential for defining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are a key tool for identifying potential degradation pathways.[18][19][20]

4.1 Theoretical Framework: Factors Influencing Chemical Stability

Phenolic compounds can be susceptible to several degradation pathways:

-

Oxidation: The hydroxyl groups on the benzene ring make it susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of colored quinone-type products.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions can potentially affect the molecule.

-

Photodegradation: Aromatic compounds can absorb UV light, leading to photochemical reactions and degradation.[21]

4.2 Forced Degradation Studies: A Predictive Tool

Forced degradation studies, as outlined in ICH guideline Q1A(R2), intentionally stress the compound to predict its degradation profile.[18][19] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating and to identify the primary degradation products.[18][22]

4.2.1 Protocol: Forced Degradation of this compound

Objective: To identify the likely degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in 50:50 acetonitrile:water)

-

Hydrochloric acid (HCl, 0.1 M and 1 M)

-

Sodium hydroxide (NaOH, 0.1 M and 1 M)

-

Hydrogen peroxide (H₂O₂, 3%)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.[23]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH.[23]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[23]

-

Thermal Degradation: Store the stock solution (in a sealed vial) and solid compound in an oven at 60-80°C for 48 hours.[23]

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., HPLC with a photodiode array detector) to separate the parent compound from any degradants.

4.2.2 Analytical Methodology

A validated, stability-indicating HPLC or UPLC-MS method is crucial for these studies. The method must be able to resolve the parent peak from all degradation products. A typical method would involve a C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[13][15]

4.3 In-depth Analysis of Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

-

Oxidative Degradation: The primary pathway is likely oxidation of the diol to form quinone-like structures, which are often colored. The presence of the electron-withdrawing fluorine atom may slightly decrease the susceptibility to oxidation compared to unsubstituted resorcinol.

-

Alkaline Degradation: In strongly basic conditions, phenolate anions are formed, which are more susceptible to oxidation. Some degradation may also occur under these conditions.[21]

-

Photolytic Degradation: The aromatic ring can absorb UV radiation, potentially leading to radical-mediated degradation pathways. The stability of the C-F bond under photolytic conditions can vary depending on the molecular structure.[24][25]

Diagram: Forced Degradation Experimental Design

Caption: Parallel workflow for forced degradation studies.

Recommended Handling and Storage Conditions

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Solid Compound | Store at room temperature in a dry, well-ventilated place, away from light and strong oxidizing agents.[3] An inert atmosphere (e.g., nitrogen or argon) is ideal.[7] | Prevents oxidation and photodecomposition. Phenols can be sensitive to air and light over time. |

| Solutions in Organic Solvents (e.g., DMSO) | For short-term use, store at 2-8°C. For long-term storage, aliquot into single-use vials and store at -20°C or -80°C. | Minimizes solvent evaporation and potential for degradation in solution. Avoids repeated freeze-thaw cycles. |

| Aqueous Solutions | Prepare fresh as needed. Avoid storing aqueous solutions for extended periods, especially if not buffered. | The stability in aqueous media can be limited, particularly if the pH is not controlled. |

5.1 Incompatibility

Avoid contact with strong oxidizing agents, strong bases, and acid chlorides.[3]

Conclusion: Key Takeaways for the Bench Scientist

This compound is a valuable synthetic building block, but its utility is directly tied to a proper understanding of its physicochemical properties. Key considerations include its limited aqueous solubility, which necessitates the use of organic co-solvents for many applications, and its susceptibility to oxidative and photolytic degradation. By following the protocols and storage recommendations outlined in this guide, researchers can ensure the integrity of the compound, leading to more reliable and reproducible experimental outcomes.

References

- ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). [Link: https://www.ich.org/page/quality-guidelines]

- Forced Degradation Studies for Drug Substances and Products - Scientific and Regulatory Considerations. (American Association of Pharmaceutical Scientists). [Link: https://www.aaps.

- Shake-Flask Aqueous Solubility Assay. (Enamine). [Link: https://enamine.net/services/adme-t/phys-chem-properties/solubility-assay]

- This compound. (ChemBK). [Link: https://www.chembk.com/en/chem/5-fluorobenzene-1-3-diol]

- Forced Degradation Studies: Regulatory Considerations and Implementation. (BioProcess International). [Link: https://bioprocessintl.

- Forced Degradation Study as per ICH Guidelines. (Resolve Mass). [Link: https://resolvemass.

- Forced Degradation Studies. (MedCrave online). [Link: https://medcraveonline.

- This compound. (LookChem). [Link: https://www.lookchem.com/cas-759/75996-29-1.html]

- This compound. (ChemicalBook). [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9746365.htm]

- ADME Solubility Assay. (BioDuro). [Link: https://www.bioduro-sundia.com/adme-solubility-assay/]

- Kinetic solubility. (Plateforme de chimie biologique intégrative de Strasbourg - PCBIS). [Link: https://pcbis.unistra.fr/en/plateformes-et-services/plateforme-de-criblage-biophysique-ht/admet/solubilite-cinetique/]

- 5-Fluororesorcinol. (Chem-Impex). [Link: https://www.chemimpex.com/products/09618]

- This compound. (ChemScene). [Link: https://www.chemscene.com/products/5-Fluorobenzene-1-3-diol-CS-0146737.html]

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (Sygnature Discovery). [Link: https://www.sygnaturediscovery.com/dmpk/in-vitro-assays/physicochemical-properties/aqueous-solubility-turbidimetric-kinetic-thermodynamic/]

- Kinetic & Thermodynamic Solubility Testing. (WuXi AppTec). [Link: https://lab-testing.wuxiapptec.com/drug-discovery-services/in-vitro-adme/physiochemical-properties/solubility/]

- 5-Fluororesorcinol. (Chem-Impex). [Link: https://www.chemimpex.com/products/09618]

- 5-Fluororesorcinol. (Chem-Impex). [Link: https://www.chemimpex.com/products/09618]

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (PubMed Central). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8830777/]

- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (Environmental Science: Processes & Impacts). [Link: https://pubs.rsc.org/en/content/articlelanding/2024/em/d4em00739e]

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (National Institutes of Health). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9236111/]

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (ACS Publications). [Link: https://pubs.acs.org/doi/10.1021/acs.est.2c01160]

- 2,4-Difluororesorcinol Product Data Sheet. (MedchemExpress.com). [Link: https://www.medchemexpress.com/datasheet/hy-124472-2-4-difluororesorcinol.html]

- Applications of Fluorinated Benzaldehydes in Drug Discovery. (Benchchem). [Link: https://www.benchchem.

- Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. (Journal of the American Chemical Society). [Link: https://pubs.acs.org/doi/10.1021/jacs.6b05478]

- A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (PubMed). [Link: https://pubmed.ncbi.nlm.nih.gov/20352225/]

- Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. (ResearchGate). [Link: https://www.researchgate.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (PubMed). [Link: https://pubmed.ncbi.nlm.nih.gov/34107878/]

- Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. (PubMed Central). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658066/]

- 18F-Deoxyfluorination of Phenols via Ru π-Complexes. (ResearchGate). [Link: https://www.researchgate.

- 4-Fluororesorcinol. (Sigma-Aldrich). [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/679836]

- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (ResearchGate). [Link: https://www.researchgate.

- Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (National Institutes of Health). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4517300/]

- 4-Fluororesorcinol. (Ossila). [Link: https://www.ossila.com/products/4-fluororesorcinol]

- A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (Springer). [Link: https://link.springer.com/article/10.1007/s00216-010-3633-8]

- Common Solvents Used in Organic Chemistry. (ACS Division of Organic Chemistry).

- Analytical methods for the determination of fluoroquinolones in solid environmental matrices. (ResearchGate). [Link: https://www.researchgate.

- Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. (PubMed Central). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3469641/]

- Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. (ResearchGate). [Link: https://www.researchgate.

- 15(S)-Fluprostenol: A Technical Guide to Stability and Degradation. (Benchchem). [Link: https://www.benchchem.

Sources

- 1. Cas 75996-29-1,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS#: 75996-29-1 [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. ossila.com [ossila.com]

- 10. enamine.net [enamine.net]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. biopharminternational.com [biopharminternational.com]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. benchchem.com [benchchem.com]

- 24. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

electronic effects of fluorine in 5-Fluorobenzene-1,3-diol

An In-depth Technical Guide to the Electronic Effects of Fluorine in 5-Fluorobenzene-1,3-diol

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, primarily due to its unique ability to modulate electronic and physicochemical properties.[1] This guide provides a comprehensive technical analysis of the electronic effects exerted by the fluorine substituent in this compound (5-fluororesorcinol). We will dissect the fundamental principles of fluorine's inductive and resonance effects, their quantifiable impact on the molecule's acidity and reactivity in electrophilic aromatic substitution, and the synergistic experimental and computational methodologies required for a thorough characterization. This document serves as a reference for professionals seeking to leverage the nuanced properties of fluorinated scaffolds in molecular design.

The Fundamental Dichotomy: Induction vs. Resonance in Fluorinated Arenes

The electronic influence of fluorine on an aromatic system is a classic example of competing effects. Understanding this dichotomy is critical to predicting the behavior of this compound.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect through the sigma (σ) bond framework.[2][3] This effect polarizes the C-F bond, depleting electron density from the attached ipso-carbon and, to a lesser extent, from adjacent atoms.[4][5] This potent, distance-dependent withdrawal is a primary contributor to fluorine's overall electronic impact.[6]

-

Resonance Effect (+R / +M): Conversely, the lone pairs of electrons in fluorine's 2p orbitals can be delocalized into the aromatic π-system.[2][7] This donation of electron density, known as a positive resonance (or mesomeric) effect, directs electrophilic attack to the ortho and para positions.[2][3] However, the efficacy of this donation is hampered by the poor orbital overlap between fluorine's compact 2p orbital and carbon's larger 2p orbital, making fluorine a relatively weak π-donor compared to oxygen or nitrogen.[7][8]

In virtually all fluorinated benzenes, the potent inductive withdrawal (-I) outweighs the weaker resonance donation (+R), rendering the fluorine atom a net electron-withdrawing and ring-deactivating group.[3][8]

Caption: Dueling electronic effects of the fluorine substituent on an aromatic ring.

Impact on Physicochemical Properties: Acidity (pKa)

The net electron-withdrawing character of the fluorine atom in this compound significantly influences the acidity of the two phenolic hydroxyl groups. By pulling electron density away from the ring and the oxygen atoms, the fluorine substituent stabilizes the resulting phenoxide conjugate bases formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the parent phenol (i.e., lowering its pKa value).

While direct experimental pKa values for this compound are not widely published, the expected trend relative to the parent compound, resorcinol, is clear.

Table 1: Comparison of Acidity in Resorcinol and 5-Fluororesorcinol

| Compound | Substituent at C5 | Key Electronic Effect | Expected pKa1 |

|---|---|---|---|

| Benzene-1,3-diol (Resorcinol) | -H | Reference | ~9.3 |

| this compound | -F | Net Inductive Withdrawal (-I > +R) | < 9.3 (More Acidic) |

This increased acidity is a direct and predictable consequence of the electronic perturbation introduced by the fluorine atom.

Modulating Chemical Reactivity: Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the electron-rich π-system of the benzene ring. The substituents on the ring dictate both the overall reaction rate and the position of attack (regioselectivity).

-

Activation/Deactivation: The two hydroxyl (-OH) groups are powerful activating substituents due to their strong +R effect, which significantly enriches the electron density of the ring.[9][10] The fluorine atom, as established, is an overall deactivating group. In this compound, the potent activating effects of the two hydroxyl groups overwhelmingly dominate the deactivating effect of the single fluorine atom, making the ring highly reactive towards electrophiles, more so than benzene itself.

-

Regioselectivity: All three substituents (-OH, -OH, -F) are ortho, para-directors. The directing influence of the hydroxyl groups is substantially stronger than that of fluorine.

-

Position C2: This position is ortho to both hydroxyl groups, making it the most electron-rich and sterically accessible site for electrophilic attack.

-

Positions C4 and C6: These positions are ortho to one hydroxyl group and para to the other, making them the second most activated sites.

-

Position C5: This position is meta to the hydroxyl groups and is therefore deactivated.

-

The predicted outcome of an EAS reaction on this compound is strong preferential substitution at the C2 position.

Caption: Predicted regioselectivity for electrophilic aromatic substitution on this compound.

A Multi-Technique Approach to Characterization

A robust understanding of fluorine's electronic effects requires the integration of spectroscopic, crystallographic, and computational data. Each method provides a unique and complementary piece of the puzzle, creating a self-validating system of analysis.

Experimental Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy directly probes the electronic environment of specific nuclei.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts of the aromatic protons at C2, C4, and C6 will directly reflect the electron density at these positions. The C2 proton is expected to be the most upfield (shielded) due to its position between two electron-donating hydroxyl groups.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The chemical shift of the ipso-carbon (C5) will be significantly influenced by the directly attached fluorine, while other carbon shifts will reveal the combined effects of all three substituents.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. ¹⁹F NMR is exceptionally sensitive to the local electronic environment, providing a direct probe of the fluorine atom's chemical state.[11][12] The chemical shift can be compared against databases of other fluorinated aromatics for correlative analysis.[13][14][15]

-

Data Analysis: Integrate proton signals, assign carbon peaks with the aid of 2D experiments (HSQC/HMBC), and reference the ¹⁹F spectrum to a known standard (e.g., CFCl₃). The collected data provides an empirical map of the molecule's electronic landscape.

Experimental Protocol: Single-Crystal X-ray Crystallography

This technique provides the definitive three-dimensional structure of the molecule in the solid state, offering precise measurements of bond lengths and angles that reflect its electronic nature.[16][17][18][19]

Methodology:

-

Crystallization: Grow a high-quality single crystal of this compound, typically by slow evaporation from a suitable solvent system. This is often the rate-limiting step.[16]

-

Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[17]

-

Structure Solution & Refinement: The diffraction pattern is computationally processed to generate an electron density map of the crystal's unit cell.[17] Atomic positions are fitted to this map, and the model is refined to achieve the best possible fit with the experimental data.

-

Data Analysis: Analyze the refined structure for key parameters:

-

C-F bond length: Compare with typical values for aryl fluorides.

-

Aromatic C-C bond lengths: Look for subtle variations indicating distortions in the π-system due to substituent effects.

-

Intermolecular interactions: Identify hydrogen bonding patterns involving the hydroxyl groups and any potential C-F···H interactions.

-

Protocol: Computational Modeling with Density Functional Theory (DFT)

Computational chemistry provides unparalleled insight into the electronic structure, complementing and explaining experimental findings.[20][21]

Methodology Workflow:

Caption: A standard workflow for the DFT-based analysis of molecular electronic properties.

-

Geometry Optimization: An initial 3D structure is optimized to find its lowest energy conformation using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: This step confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Property Calculations:

-

Natural Bond Orbital (NBO) Analysis: Calculates the partial atomic charges on each atom, providing a quantitative measure of the inductive effect.

-

Molecular Electrostatic Potential (ESP) Map: Generates a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

NMR Shielding Calculations: Predicts the ¹H, ¹³C, and ¹⁹F chemical shifts, which can be directly compared with experimental data to validate the computational model.[11]

-

References

- Vertex AI Search. (2025). Nuanced behavior of fluorine.

- Vertex AI Search. (2018).

- Vertex AI Search.

- Vertex AI Search. Electrophilic Aromatic Substitution AR5. Directing Effects.

- Quora. (2018). Why is the electron density on a benzene ring greater in fluorobenzene than chlorobenzene even though the -I effect of F>Cl?.

- Vertex AI Search. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC - PubMed Central.

- ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry.

- Quora. (2017). Does fluorine or chlorine have more of a resonance effect?.

- Chemical Science (RSC Publishing).

- Benchchem. A Comparative Guide to the Computational Analysis of Fluorine's Electronic Effects.

- Chemistry Steps. Inductive and Resonance (Mesomeric) Effects.

- PMC - NIH.

- Khan Academy. Resonance vs Inductive Effects (video).

- Fluorine NMR.

- ACS Publications. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes | ACS Omega.

- YouTube. (2018). Inductive Effect Vs Resonance (Rule of Organic Chemistry).

- Fluorochem. 5-Fluoro-benzene-1,3-diol.

- Benchchem. This compound | 75996-29-1.

- Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.

- PMC - NIH. X-Ray Crystallography of Chemical Compounds.

- Wikipedia. X-ray crystallography.

- Quora. (2018).

- Anton Paar Wiki. X-ray Crystallography.

- Chemistry LibreTexts. (2023). X-ray Crystallography.

- Apollo Scientific. This compound.

- Chem-Impex. 5-Fluorresorcinol.

- Chem-Impex. 5-Fluororesorcinol.

Sources

- 1. This compound | 75996-29-1 | Benchchem [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 4. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biophysics.org [biophysics.org]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

structural analysis of 5-Fluorobenzene-1,3-diol

An In-Depth Technical Guide to the Structural Analysis of 5-Fluorobenzene-1,3-diol

This guide provides a comprehensive framework for the structural elucidation of this compound (also known as 5-Fluororesorcinol). Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind the analytical choices, ensuring a robust and verifiable structural confirmation. The strategic incorporation of fluorine is a critical tool in modern medicinal chemistry, used to modulate properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] Therefore, unambiguous confirmation of the structure of fluorinated building blocks like this compound is a foundational requirement for any successful research and development program.[3][4]

Introduction: The Analytical Challenge

This compound is a versatile chemical intermediate with potential applications in pharmaceuticals and organic synthesis.[3] Its structure presents a distinct analytical puzzle: confirming the presence and, critically, the precise positioning of the fluorine atom and two hydroxyl groups on the benzene ring. An incorrect isomeric assignment could lead to inactive compounds or unexpected toxicity, making rigorous structural analysis non-negotiable.

This guide presents a multi-technique, orthogonal approach to structural verification. We will proceed logically from confirming basic molecular properties to mapping the detailed atomic connectivity and, finally, determining the three-dimensional arrangement in the solid state.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅FO₂ | [5][6] |

| Molecular Weight | 128.10 g/mol | [5][6] |

| Melting Point | 136.0 to 140.0 °C | [3][5][7] |

| Appearance | White to light yellow solid | [5] |

| CAS Number | 75996-29-1 | [3][6][7] |

The Integrated Analytical Workflow

Figure 1: A logical workflow for the comprehensive .

Foundational Analysis: Molecular Weight Confirmation

Expertise & Causality: Before investing time in more complex analyses, the first step is to confirm the molecular weight. This quickly validates that the sample is, at a minimum, an isomer of the target compound. Mass spectrometry (MS) is the definitive technique for this purpose. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like diols, minimizing fragmentation and maximizing the intensity of the molecular ion peak.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in negative ion mode, as the phenolic hydroxyl groups are readily deprotonated.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Analysis: Look for the deprotonated molecular ion [M-H]⁻.

Expected Result: The primary ion of interest will be the [M-H]⁻ peak at m/z 127.1. The presence of this peak confirms the molecular formula C₆H₅FO₂.

Functional Group Identification: Infrared Spectroscopy

Expertise & Causality: With the molecular formula confirmed, the next logical step is to verify the presence of the key functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is an exceptionally powerful and rapid tool for this purpose. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at their characteristic frequencies.[8] This allows for the identification of the O-H (hydroxyl), C-F (fluoro), and aromatic C=C and C-H bonds.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-